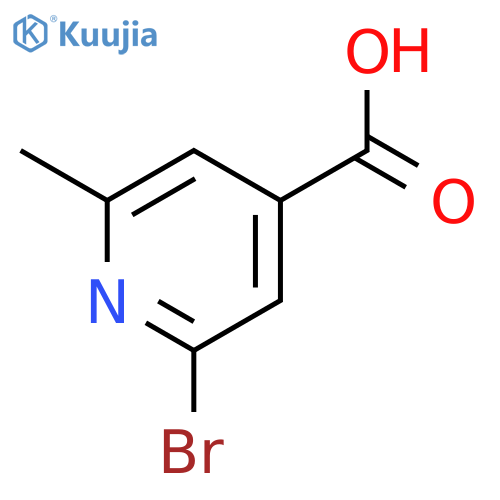Cas no 25462-84-4 (2-Bromo-6-methylisonicotinic Acid)
2-ブロモ-6-メチルイソニコチン酸は、有機合成化学において重要な中間体として利用される化合物です。分子式C7H6BrNO2で表され、ブロモ基とメチル基がピリジン環に選択的に導入された構造を持ちます。この特異的な置換パターンにより、医薬品や農薬の合成において、効率的な骨格構築が可能となります。高い反応性を有するブロモ基は、パラジウム触媒を用いたカップリング反応など、多様な変換反応に適しています。また、結晶性が良好なため、精製や取り扱いが容易という利点があります。

25462-84-4 structure
商品名:2-Bromo-6-methylisonicotinic Acid
CAS番号:25462-84-4
MF:C7H6BrNO2
メガワット:216.032041072845
MDL:MFCD13188656
CID:2679016
PubChem ID:72211852
2-Bromo-6-methylisonicotinic Acid 化学的及び物理的性質
名前と識別子
-
- 2-bromo-6-methylpyridine-4-carboxylic acid
- 2-Bromo-6-methylisonicotinic Acid
- DB-164193
- SCHEMBL2564827
- AS-43429
- 2-BROMO-6-METHYLISONICOTINICACID
- QGZZJQDQHFJUHC-UHFFFAOYSA-N
- AKOS017559918
- CS-0098743
- MFCD13188656
- 2-BroMo-6-Methylpyridin-4-carboxylic acid
- EN300-204286
- 25462-84-4
- AB66859
- 2-BROMO-6-METHYL-4-PYRIDINECARBOXYLIC ACID
- Z1269142163
- ABA46284
-
- MDL: MFCD13188656
- インチ: InChI=1S/C7H6BrNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3H,1H3,(H,10,11)
- InChIKey: QGZZJQDQHFJUHC-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC(=N1)Br)C(=O)O
計算された属性
- せいみつぶんしりょう: 214.95819g/mol
- どういたいしつりょう: 214.95819g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
2-Bromo-6-methylisonicotinic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-204286-2.5g |
2-bromo-6-methylpyridine-4-carboxylic acid |
25462-84-4 | 95% | 2.5g |
$772.0 | 2023-09-16 | |
| TRC | B993565-50mg |
2-Bromo-6-methylisonicotinic Acid |
25462-84-4 | 50mg |
$ 160.00 | 2022-06-06 | ||
| eNovation Chemicals LLC | Y1105018-1g |
2-bromo-6-methylisonicotinic acid |
25462-84-4 | 95% | 1g |
$420 | 2024-07-23 | |
| Enamine | EN300-204286-1.0g |
2-bromo-6-methylpyridine-4-carboxylic acid |
25462-84-4 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-204286-0.1g |
2-bromo-6-methylpyridine-4-carboxylic acid |
25462-84-4 | 95% | 0.1g |
$127.0 | 2023-09-16 | |
| Enamine | EN300-204286-10.0g |
2-bromo-6-methylpyridine-4-carboxylic acid |
25462-84-4 | 95% | 10.0g |
$3582.0 | 2023-02-22 | |
| eNovation Chemicals LLC | D760764-1g |
2-BroMo-6-Methylpyridin-4-carboxylic acid |
25462-84-4 | 95+% | 1g |
$170 | 2024-06-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VE200-250mg |
2-Bromo-6-methylisonicotinic Acid |
25462-84-4 | 95+% | 250mg |
1956CNY | 2021-05-07 | |
| Enamine | EN300-204286-0.05g |
2-bromo-6-methylpyridine-4-carboxylic acid |
25462-84-4 | 95% | 0.05g |
$86.0 | 2023-09-16 | |
| Enamine | EN300-204286-1g |
2-bromo-6-methylpyridine-4-carboxylic acid |
25462-84-4 | 95% | 1g |
$367.0 | 2023-09-16 |
2-Bromo-6-methylisonicotinic Acid 関連文献
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
25462-84-4 (2-Bromo-6-methylisonicotinic Acid) 関連製品
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:25462-84-4)2-Bromo-6-methylisonicotinic Acid

清らかである:99%
はかる:5g
価格 ($):514.0